molecular formula C13H17NO3 B2403162 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate CAS No. 1260940-43-9

2-Oxo-2-(propylamino)ethyl 4-methylbenzoate

Cat. No.: B2403162
CAS No.: 1260940-43-9
M. Wt: 235.283
InChI Key: WYHVYNNLFDPPMH-UHFFFAOYSA-N
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Description

2-Oxo-2-(propylamino)ethyl 4-methylbenzoate is an organic compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a propylamino group and a 4-methylbenzoate ester. It is often used as an intermediate in organic synthesis and has been studied for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate typically involves the reaction of 4-methylbenzoic acid with propylamine and an appropriate oxo-ethylating agent. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common solvents used in the synthesis include dichloromethane and ethanol, and the reaction may require the use of a catalyst such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. Industrial production often employs automated systems to control temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(propylamino)ethyl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The propylamino group can be substituted with other amines or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may require the use of nucleophiles like amines or thiols, and catalysts such as palladium on carbon (Pd/C).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Oxo-2-(propylamino)ethyl 4-methylbenzoate has been explored for its applications in several scientific fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxo-4-phenylbutyrate: Another oxo-ester with similar structural features but different substituents.

    Methyl 2-oxo-4-phenylbutyrate: Similar to ethyl 2-oxo-4-phenylbutyrate but with a methyl ester group.

    2-Oxo-4-phenylbutyric acid: The carboxylic acid analog of ethyl 2-oxo-4-phenylbutyrate.

Uniqueness

2-Oxo-2-(propylamino)ethyl 4-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its propylamino group and 4-methylbenzoate ester make it a versatile intermediate in organic synthesis and a potential candidate for various biological applications.

Properties

IUPAC Name

[2-oxo-2-(propylamino)ethyl] 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-3-8-14-12(15)9-17-13(16)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHVYNNLFDPPMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)COC(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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